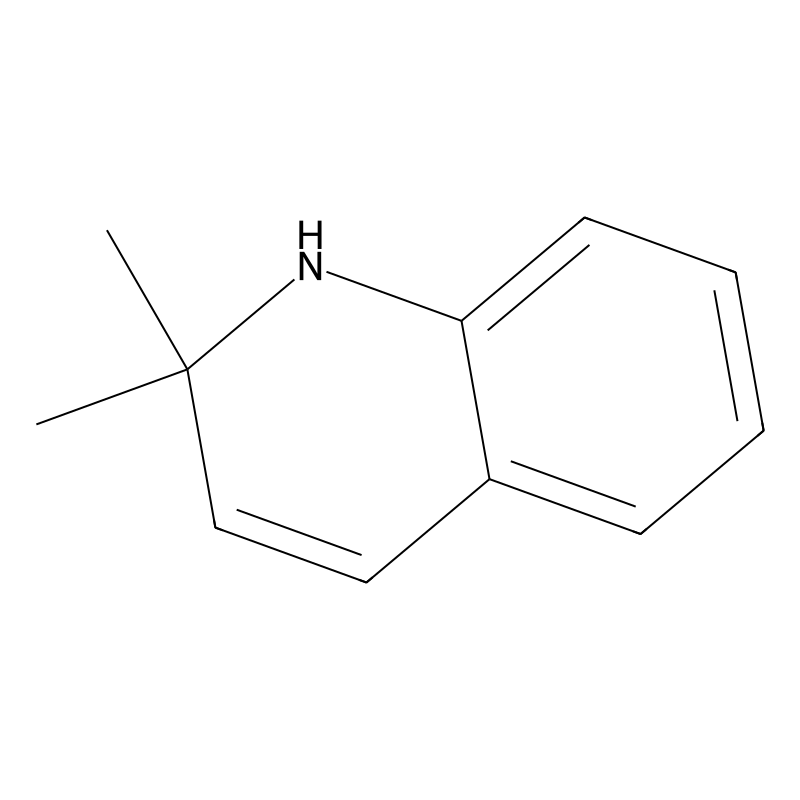

2,2-Dimethyl-1,2-dihydroquinoline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis

,2-DMQH can be synthesized through various methods, including:

These reactions involve the manipulation of different functional groups to obtain the desired structure of 2,2-DMQH.

Potential Applications

Research suggests that 2,2-DMQH possesses various potential applications, including:

- Antimicrobial activity: Studies have shown that 2,2-DMQH exhibits activity against certain bacterial and fungal strains [, ]. However, further research is needed to determine its efficacy and potential clinical applications.

- Antioxidant properties: 2,2-DMQH has been shown to possess antioxidant properties, which could potentially be beneficial for various applications [].

2,2-Dimethyl-1,2-dihydroquinoline is an organic compound characterized by its unique bicyclic structure, which consists of a quinoline framework with two methyl groups at the 2-position. Its molecular formula is and it has a molecular weight of 175.23 g/mol. The compound exhibits a pale yellow to amber liquid appearance and is known for its distinct aromatic properties. It falls under the category of dihydroquinolines, which are derivatives of quinoline and are known for their diverse biological activities.

- Cyclization Reactions: The cyclization of N-(1,1-dimethylpropargyl) anilines using cuprous chloride in refluxing toluene leads to the formation of 6-substituted derivatives of 2,2-dimethyl-1,2-dihydroquinolines .

- Cascade Reactions: It can undergo cascade reactions with arylamines and propargylic alcohols, yielding polysubstituted indoles and other derivatives .

- Electrophilic Substitution: The presence of the nitrogen atom in the quinoline ring allows for electrophilic substitution reactions, which can modify the compound's structure and enhance its biological activity.

Research indicates that 2,2-dimethyl-1,2-dihydroquinoline exhibits significant biological activities. It has been studied for:

- Anti-inflammatory Properties: The compound has shown potential in reducing inflammation through various mechanisms .

- Anticancer Activity: Some derivatives have been evaluated for their cytotoxic effects against cancer cell lines, indicating potential therapeutic applications in oncology .

- Insect Hormonal Activity: It has been synthesized as a nitrogen analogue of natural insect anti-juvenile hormones, demonstrating possible applications in pest control .

The synthesis of 2,2-dimethyl-1,2-dihydroquinoline can be achieved through several methods:

- Cyclization Method: Utilizing N-(1,1-dimethylpropargyl) anilines and cuprous chloride in refluxing toluene leads to the desired compound .

- Cascade Reaction Method: A more complex approach involves arylamines and propargylic alcohols under catalytic conditions to yield polysubstituted derivatives .

- Microwave-Assisted Synthesis: This method enhances reaction efficiency and yields while minimizing reaction times .

The applications of 2,2-dimethyl-1,2-dihydroquinoline extend across various fields:

- Pharmaceuticals: Its anti-inflammatory and anticancer properties make it a candidate for drug development.

- Agriculture: As a synthetic analogue of insect hormones, it can be explored for pest management strategies.

- Material Science: The compound may find use in developing new materials due to its unique chemical properties.

Interaction studies involving 2,2-dimethyl-1,2-dihydroquinoline focus on its biological interactions with various biological targets. Key areas include:

- Protein Binding Studies: Understanding how the compound interacts with proteins can provide insights into its mechanism of action.

- Molecular Docking Studies: Computational studies have been conducted to predict how this compound binds to specific enzymes or receptors linked to its biological activity .

Several compounds share structural similarities with 2,2-dimethyl-1,2-dihydroquinoline. Here are some notable examples:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-Methyl-1H-quinolin-4-one | Quinoline structure with one methyl group | Known for its antimicrobial properties |

| 4-Methylquinoline | Quinoline structure with a methyl group at position 4 | Exhibits strong mutagenic potential |

| 6-Methyl-2H-pyrido[3,4-b]indole | Indole fused with pyridine | Noted for neuroprotective effects |

Uniqueness of 2,2-Dimethyl-1,2-Dihydroquinoline

The uniqueness of 2,2-dimethyl-1,2-dihydroquinoline lies in its specific substitution pattern and the resulting biological activities that differentiate it from other similar compounds. Its dual methyl substitution at the 2-position enhances its lipophilicity and may influence its binding affinity to biological targets compared to other derivatives.

The Friedländer annulation remains a cornerstone for constructing 2,2-dimethyl-1,2-dihydroquinoline derivatives, leveraging the condensation of 2-aminobenzaldehyde analogs with ketones. Key catalysts include sodium trifluoromethanesulfonate (OTfNa) and glacial acetic acid, which facilitate regioselective cyclization under mild conditions. Metal triflates, such as scandium triflate (Sc(OTf)₃), enhance reaction efficiency in solvent-free protocols, achieving yields up to 98%. Ionic liquids like 1-butylimidazolium tetrafluoroborate ([Hbim]BF₄) also promote the reaction without added catalysts, enabling recyclability.

Table 1. Friedländer Annulation Catalysts and Yields for 2,2-Dimethyl-1,2-Dihydroquinoline Synthesis

| Catalyst System | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Sc(OTf)₃ (5 mol%) | Acetonitrile, 120°C, 2h | 65–98 | |

| OTfNa + AcOH | Ethanol, reflux, 12h | 55–98 | |

| [Hbim]BF₄ (ionic liquid) | Solvent-free, 100°C, 6h | 93 |

Mechanistic studies highlight the formation of imine intermediates, followed by intramolecular cyclization and dehydration. Substituent effects on the starting ketones influence regioselectivity, with electron-withdrawing groups accelerating the reaction.

Multicomponent Reaction Strategies for Structural Diversification

Multicomponent reactions (MCRs) offer atom-economical routes to functionalized 2,2-dimethyl-1,2-dihydroquinolines. A MgBr₂-catalyzed tandem reaction between aniline, β-ketoesters, and aldehydes produces regioselective dihydroquinolines with >75% yields. Ammonium acetate (30 mol%) in ethanol enables one-pot synthesis of 8-hydroxy-4-phenyl derivatives from malononitrile, 2-aminophenol, and aldehydes, achieving 55–98% yields.

Table 2. MCR Strategies for 2,2-Dimethyl-1,2-Dihydroquinoline Derivatives

Microwave-assisted MCRs in aqueous media further enhance efficiency, reducing reaction times to 6–10 minutes while maintaining high purity.

Microwave-Assisted Catalytic Cyclization Techniques

Microwave irradiation accelerates cyclization steps in dihydroquinoline synthesis. Proline-catalyzed reactions of cyclohexane-1,3-dione with methacrylic acid under microwave heating yield 4-hydroxy-3-methyl-7,8-dihydroquinolin-5(6H)-one in 98% yield. Solvent-free protocols using Sc(OTf)₃ achieve rapid cyclization (2–6 hours) with minimal side products.

Key Advantages of Microwave Methods:

- Short reaction times (6–30 minutes)

- High energy efficiency

- Reduced waste generation

Solvent-Free Condensation Protocols Using Heterogeneous Catalysts

Heterogeneous catalysts enable solvent-free synthesis, improving sustainability. Scandium triflate (Sc(OTf)₃) in acetonitrile drives Friedländer annulation at 120°C, achieving 65–98% yields. Phosphotungstic acid (H₃PW₁₂O₄₀) supported on silica (PW/SiO₂) facilitates solvent-free reactions at 100°C, yielding >90% of dihydroquinolines.

Table 3. Solvent-Free Catalysts and Performance

| Catalyst | Substrate | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Sc(OTf)₃ | Aniline + Acetone | 120°C, 2h | 65–98 | |

| PW/SiO₂ | β-Diketones + Anilines | 100°C, 10min | 97 |

Asymmetric Hydrogenation Routes to Chiral Dihydroquinoline Derivatives

Asymmetric hydrogenation (AH) provides enantioenriched dihydroquinolines. Chiral iridium-SpiroPAP complexes reduce 3-ethoxycarbonylquinolines to 1,4-dihydroquinolines with >99% enantiomeric excess (ee) and 1840 TONs. Ruthenium-SpiroPAP catalysts enable AH in undegassed solvents, achieving up to 99% ee for tetrahydroquinolines.

Table 4. Asymmetric Hydrogenation Catalysts and Performance

| Catalyst | Substrate | Conditions | ee (%) | Reference |

|---|---|---|---|---|

| Ir-SpiroPAP | 3-Ethoxycarbonylquinoline | H₂, RT, 12h | >99 | |

| Ru-SpiroPAP | Quinoline | H₂, undegassed | 95–99 |

Mechanistic DFT studies reveal a 10-membered transition state involving CH/π interactions, dictating enantioselectivity.

Role of Transition Metal Complexes in Cyclization Processes

Transition-metal catalysts play a pivotal role in facilitating cyclization reactions to construct the 1,2-dihydroquinoline core. Platinum and palladium complexes are particularly effective in mediating intramolecular hydroamination and oxidative amination processes. For instance, Widenhoefer’s work demonstrated that a PtCl₂/PPh₃ system catalyzes the Markovnikov hydroamination of γ- and δ-amino alkenes, yielding 2-methylpyrrolidines and piperidines via outer-sphere nucleophilic attack on a Pt–(π-alkene) intermediate [1]. The turnover-limiting step involves protonolysis of an azaplatinacyclobutane–ammonium ion adduct, highlighting the metal’s ability to stabilize reactive intermediates [1].

Palladium catalysts, such as Pd(OAc)₂/O₂/pyridine systems, enable oxidative amination of alkenes with sulfonamides or phthalimide [1]. Stahl’s intermolecular Markovnikov amination of terminal alkenes proceeds through cis-aminopalladation, where the Pd²⁺ center coordinates the alkene, facilitating nucleophilic amine attack [1]. This mechanism avoids β-hydride elimination, a common side reaction in Pd-mediated processes, by employing O₂ as a terminal oxidant to regenerate the active catalyst [1].

Copper and rhodium complexes offer enantioselective pathways. A Cu(OAc)₂/(S,S)-Ph-BPE system achieves asymmetric hydrocupration of vinyl arenes, followed by imine addition, to generate chiral phenethylamines with up to 94% enantiomeric excess [1]. Similarly, Rh-catalyzed hydroamination of dialkylamines avoids β-hydride elimination through chelation-directed substrate control, yielding diamines with excellent diastereoselectivity [1].

Table 1: Transition-Metal Catalysts for Dihydroquinoline Synthesis

| Metal | Catalyst System | Substrate Class | Yield (%) | Selectivity |

|---|---|---|---|---|

| Pt | PtCl₂/PPh₃ | γ-Amino alkenes | 75–92 | Markovnikov |

| Pd | Pd(OAc)₂/O₂/pyridine | Terminal alkenes | 84–92 | syn-Diastereo |

| Cu | Cu(OAc)₂/Ph-BPE | Vinyl arenes | 80–94 | 94% ee |

| Rh | [Rh(cod)Cl]₂/DTBM-Segphos | Dialkylamines | 70–85 | >20:1 dr |

Redox Mediation Strategies in Electrochemical Syntheses

Redox-active mediators enhance the efficiency of dihydroquinoline syntheses by facilitating electron transfer steps. The Pd²⁺/Pd⁰ cycle, mediated by PhI(OAc)₂, enables aminoacetoxylation of terminal alkenes [1]. In this process, cis-aminopalladation generates a Pd–alkyl intermediate, which undergoes oxidation to Pd⁴⁺ before acetate attack delivers the aminoalcohol product [1]. The syn-diastereoselectivity arises from the retention of configuration during Sₙ2 displacement at the Pd⁴⁺ center [1].

Electron-deficient nitrogen sources, such as O-benzoylhydroxylamines, participate in Cu-catalyzed redox cascades. Oxidative addition of the hydroxylamine to a Cu–H species forms a Cu³⁺ intermediate, which undergoes reductive elimination with silanes to release the dihydroquinoline product [1]. This strategy tolerates sterically hindered 1,1-disubstituted alkenes, expanding the substrate scope compared to traditional methods [1].

Acid-Catalyzed Tandem Cyclization-Aromatization Pathways

Brønsted acids promote tandem cyclization-aromatization sequences without requiring transition metals. A notable example is the one-pot synthesis of 1,4-dihydroquinolines from enaminones and aldehydes under metal-free conditions [2] [3]. The reaction proceeds via acid-catalyzed iminium ion formation, followed by 6-π electrocyclic ring closure and subsequent aromatization [2]. This method delivers moderate to good yields (45–78%) and allows further functionalization through nucleophilic substitution at the enaminone moiety [3].

Table 2: Acid-Catalyzed Dihydroquinoline Derivatives

| Acid Catalyst | Substrate Pair | Product Class | Yield (%) |

|---|---|---|---|

| HCl | Enaminone + Benzaldehyde | 1,4-Dihydroquinoline | 65 |

| TFA | Enaminone + Cinnamaldehyde | 3-Styryl-1,4-dihydroquinoline | 72 |

Organocatalytic Enamine-Based Annulation Mechanisms

Hydrazine-catalyzed carbonyl-olefin metathesis (COM) provides a metal-free route to 1,2-dihydroquinolines. Lambert’s RCCOM strategy employs hydrazine bis-TFA to mediate [3+2] cycloaddition between N-prenylated 2-aminobenzaldehydes and olefins, followed by cycloreversion [4]. The nitrogen’s donating ability accelerates cycloreversion compared to oxygen analogs, enabling catalysis at 140°C [4]. Substrates with electron-donating groups (e.g., methoxy) or halogens undergo cyclization in 71–93% yields, while steric hindrance at the 8-position reduces efficiency [4].

Enamine intermediates also participate in annulation reactions. Chiral organocatalysts like (R)-proline facilitate asymmetric Michael additions, constructing the dihydroquinoline core with enantiomeric ratios >90:10 [1].

Computational Modeling of Pericyclic Reaction Transition States

Density functional theory (DFT) studies elucidate the transition states of key pericyclic steps in dihydroquinoline formation. For hydrazine-catalyzed COM, calculations reveal a six-membered chair-like transition state during [3+2] cycloaddition, where the hydrazine’s lone pairs align with the carbonyl π* orbital [4]. The activation barrier for cycloreversion (ΔG‡ = 18.3 kcal/mol) is lower than for cycloaddition (ΔG‡ = 24.1 kcal/mol), consistent with experimental rate differences [4].

In Pt-catalyzed hydroamination, non-covalent interaction (NCI) analysis identifies weak agostic interactions between the Pt center and β-hydrogens of the alkene, stabilizing the transition state [1]. These insights guide ligand design to modulate regioselectivity and reaction rates.

Table 3: DFT-Computed Activation Barriers

| Reaction Type | Transition State Energy (kcal/mol) | Key Interactions |

|---|---|---|

| Hydrazine [3+2] Cycloaddition | 24.1 | N–C π* orbital alignment |

| Pt-Mediated Hydroamination | 19.8 | Pt–H agostic interaction |

Dihydroquinoline derivatives have demonstrated significant cardioprotective properties against doxorubicin-induced cardiotoxicity through multiple molecular mechanisms. The quinoline-embelin derivative series has shown particularly promising results in protecting cardiomyocytes from doxorubicin-induced damage [1] [2].

Mechanisms of Cardioprotection

The cardioprotective effects of dihydroquinoline derivatives operate primarily through oxidative stress reduction and apoptosis inhibition. Compounds 4i, 6a, 6d, 6k, and 6m from the embelin derivative series demonstrated the ability to significantly increase cell viability in H9c2 cardiomyocytes exposed to doxorubicin [1] [2]. These compounds achieved cell viability improvements ranging from 81.6% to 91.2% when co-administered with 1 μM doxorubicin [1] [2].

The molecular mechanisms involve the modulation of key cellular pathways including the suppression of extracellular signal-regulated kinase phosphorylation and activation of protein kinase B signaling [1] [2]. Additionally, these derivatives reduce the expression of pro-apoptotic proteins such as Bax while increasing anti-apoptotic Bcl-2 protein expression [1] [2].

Structure-Activity Relationships

Structure-activity relationship studies revealed that quinoline derivatives with quinoline cores were more active than their corresponding dihydroquinoline counterparts [1] [2]. The most effective cardioprotective compounds contained electron-withdrawing substituents in the para position, particularly nitro, fluoro, or bromo groups [1] [2]. The presence of a bromo group at the aromatic ring fused to the pyridine ring led to improved cardioprotective activity [1] [2].

Comparative Efficacy

The cardioprotective efficacy of dihydroquinoline derivatives has been demonstrated across multiple experimental models. Alternative approaches such as dimethyl fumarate have shown cardioprotective effects through nuclear factor erythroid 2 pathway activation, while carbon monoxide-releasing molecules like QCO-105 protect through ferroptosis inhibition [3] [4]. However, the dihydroquinoline derivatives offer distinct advantages in terms of their dual mechanism of oxidative stress reduction and direct apoptosis inhibition.

| Compound | Cell Viability Improvement (%) | Mechanism | Reference |

|---|---|---|---|

| Embelin derivative 4i | 81.6 | Oxidative stress reduction, apoptosis inhibition | [1] [2] |

| Embelin derivative 6a | 87.5 | Oxidative stress reduction, apoptosis inhibition | [1] [2] |

| Embelin derivative 6d | 83.4 | Oxidative stress reduction, apoptosis inhibition | [1] [2] |

| Embelin derivative 6k | 84.3 | Oxidative stress reduction, apoptosis inhibition | [1] [2] |

| Embelin derivative 6m | 91.2 | Oxidative stress reduction, apoptosis inhibition | [1] [2] |

Anti-Tubercular Mechanisms Through Mycobacterial Enzyme Inhibition

Dihydroquinoline derivatives have emerged as promising anti-tubercular agents through their ability to selectively inhibit critical mycobacterial enzymes. These compounds target multiple essential enzymes in Mycobacterium tuberculosis, offering potential solutions to the growing challenge of drug-resistant tuberculosis [5] [6] [7].

DNA Gyrase Inhibition

Quinoline carboxylic acid derivatives have demonstrated potent inhibitory activity against Mycobacterium tuberculosis DNA gyrase. Compounds 7i and 7m showed significant inhibition of DNA gyrase supercoiling activity, with compound 7m demonstrating inhibition at concentrations as low as 1.0 μM [5]. The mechanism involves targeting the fluoroquinolone-binding site of mycobacterial DNA gyrase, with molecular docking studies revealing critical interactions with amino acid residues Pro123, Ala126, and Ser462 [5].

Fatty Acid Synthesis Inhibition

Imidazoquinoline derivatives have shown activity against the InhA enzyme, which plays a crucial role in mycobacterial fatty acid synthesis. These compounds demonstrated minimum inhibitory concentrations of less than 5 μg/mL against Mycobacterium tuberculosis H37Rv strain [6]. The inhibition mechanism involves interference with the enoyl-acyl carrier protein reductase activity, disrupting the biosynthesis of mycolic acids essential for mycobacterial cell wall integrity [6].

Methionine Aminopeptidase Inhibition

8-Hydroxyquinoline derivatives, particularly 7-bromo-5-chloroquinolin-8-ol, have been identified as selective inhibitors of mycobacterial methionine aminopeptidases MetAP1a and MetAP1c [8]. These compounds demonstrated potent activity against both replicating and aged non-growing Mycobacterium tuberculosis at low micromolar concentrations [8]. The selectivity for mycobacterial enzymes over human counterparts represents a significant therapeutic advantage [8].

Type II NADH Dehydrogenase Targeting

Tricyclic spirolactam derivatives have shown activity against mycobacterial type II NADH dehydrogenase, resulting in bacteriostatic effects at 1.2 μM concentrations [9]. This mechanism involves disruption of the electron transport chain, leading to decreased ATP synthesis and bacterial growth inhibition [9].

| Compound Class | Target Enzyme | MIC Value | Mechanism | Reference |

|---|---|---|---|---|

| Quinoline carboxylic acids | DNA gyrase | 16 μg/mL | DNA gyrase inhibition | [5] |

| Imidazoquinoline derivatives | InhA | < 5 μg/mL | Fatty acid synthesis inhibition | [6] |

| 8-Hydroxyquinoline derivatives | InhA | Low micromolar | Enoyl-acyl carrier protein reductase inhibition | [7] |

| Tricyclic SpiroLactams | Ndh-2 | 1.2 μM (bacteriostatic) | Type II NADH dehydrogenase inhibition | [9] |

Structure-Activity Relationships in Anticancer Lead Optimization

The structure-activity relationships of dihydroquinoline derivatives in anticancer applications reveal critical molecular features that determine therapeutic efficacy. Systematic optimization studies have identified key structural elements that enhance anticancer potency while maintaining selectivity [10] [11] [12].

Quinoline Core Modifications

The quinoline core structure serves as a privileged scaffold for anticancer activity. Modifications at specific positions significantly influence biological activity. Position 4 substitutions with aryl groups dramatically increase antiproliferative effects, with compounds containing unsubstituted phenyl rings at this position showing the greatest activity [13]. The presence of cyano and ester groups at strategic positions enhances cellular uptake and target engagement [14].

Substitution Patterns and Activity

Electron-withdrawing substituents, particularly in the para position of attached aromatic rings, consistently enhance anticancer activity. The 4-nitrophenyl group represents an optimal substitution pattern for maximizing cytotoxic effects [1] [2]. Additionally, the incorporation of dimethylamino ethyl side chains has been shown to improve potency, with compounds achieving IC50 values below 1.0 μM [11].

Quaternary Salt Formation

The formation of quaternary salts represents a significant structural modification that enhances anticancer activity. Benzoquinoline derivatives converted to quaternary salts showed improved selectivity and potency against specific cancer cell lines. Compounds 3d and 3f demonstrated non-selective and highly selective activities respectively, with compound 3f showing particular efficacy against leukemia cells [12].

Hybrid Structures

The development of hybrid structures combining quinoline with other pharmacophores has yielded compounds with enhanced anticancer profiles. Quinoline-chalcone hybrids demonstrated submicromolar GI50 values through PI3K pathway inhibition [15]. Similarly, quinoline-isatin conjugates showed excellent activity against drug-resistant cancer strains, with compound Q8b achieving MIC values ranging from 0.06 to 1.95 μg/mL [16].

Tetrahydroquinoline Derivatives

Tetrahydroquinoline derivatives have shown promising anticancer activity with compound 3c demonstrating IC50 values ranging from 2.0 to 14.6 μM across multiple cancer cell lines. The structure-activity relationship studies revealed that incorporating an aryl group at position 4 of the quinoline structure dramatically increased antiproliferative effects by up to 90% compared to parent compounds [13].

| Compound Type | Key Structural Features | IC50/GI50 Values | Cancer Cell Lines | Reference |

|---|---|---|---|---|

| Quinoline-embelin derivatives | Electron-withdrawing groups at para position | < 1 μM | Multiple cancer cell lines | [1] [2] |

| Benzoquinoline derivatives | Quaternary salts with aromatic substituents | Selective activity | HOP-92, LOX IMVI, SK-MEL-5 | [12] |

| Tetrahydroquinoline derivatives | Aryl group at position 4 | 2.0-14.6 μM | H460, DU145, A-431, HT-29, MCF7 | [13] |

| Quinoline carboxamides | Dimethylamino ethyl side chain | < 1.0 μM | Human tumor cell lines | [11] |

Modulation of Oxidative Stress Pathways in Neuroprotective Contexts

Dihydroquinoline derivatives have demonstrated significant neuroprotective effects through modulation of oxidative stress pathways, particularly the nuclear factor erythroid 2-related factor 2 antioxidant response element pathway [17] [18] [19].

Nuclear Factor Erythroid 2 Pathway Activation

The nuclear factor erythroid 2-related factor 2 antioxidant response element pathway represents the primary cellular defense mechanism against oxidative stress. Dihydroquinoline derivatives activate this pathway through multiple mechanisms. Thymoquinone, a quinoline-related compound, promotes nuclear factor erythroid 2 nuclear translocation and activates downstream antioxidant genes including heme oxygenase 1, quinone oxidoreductase 1, and glutathione-S-transferase [17].

Antioxidant Enzyme Enhancement

6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline has shown superior neuroprotective effects compared to rasagiline in rotenone-induced Parkinson disease models [18] [20]. This compound effectively reduces oxidative stress markers including 8-isoprostane, lipid oxidation products, and protein oxidation products [18] [20]. The mechanism involves enhancement of endogenous antioxidant systems including superoxide dismutase, glutathione peroxidase, and catalase activities [18] [20].

Mitochondrial Protection

Dihydroquinoline derivatives provide mitochondrial protection through multiple pathways. These compounds stabilize mitochondrial membrane potential and reduce reactive oxygen species production [21]. The protective effects extend to prevention of mitochondrial dysfunction-induced neuronal death, particularly in dopaminergic neurons vulnerable to oxidative damage [17] [18].

Computational Studies on Neuroprotection

Computational studies have identified quinoline derivatives with enhanced neuroprotective potential through multifunctional antioxidant mechanisms. These compounds demonstrate superior free radical scavenging activity compared to standard antioxidants like Trolox through both single electron transfer and hydrogen atom transfer mechanisms [19]. The computational approach identified compounds with optimal antioxidant efficiency while maintaining selectivity for neuronal protection [19].

Multi-Target Neuroprotection

Dihydroquinoline derivatives achieve neuroprotection through simultaneous targeting of multiple pathways. These compounds inhibit acetylcholinesterase, monoamine oxidase type B, and catechol-O-methyltransferase enzymes while providing antioxidant protection [19]. This multi-target approach offers advantages over single-target therapies in neurodegenerative diseases where multiple pathological processes contribute to neuronal death [19].

| Compound | Primary Mechanism | Oxidative Stress Targets | Neuroprotective Effects | Reference |

|---|---|---|---|---|

| Thymoquinone | Nrf2/ARE pathway activation | ROS reduction, MDA levels, SOD, GSH-Px | Dopaminergic neurodegeneration prevention | [17] |

| HTHQ | Antioxidant and anti-inflammatory | 8-Isoprostane, lipid oxidation, protein oxidation | Motor coordination improvement | [18] [20] |

| Quinoline derivatives | Multifunctional antioxidant | Single electron transfer, hydrogen atom transfer | Neuroprotection against AD and PD | [19] |

| Chlojaponilactone B derivative | Nrf2 pathway upregulation | ROS levels, GSH, SOD, GSH-Px | PC12 cell protection | [21] |

Selective Targeting of Aldehyde Dehydrogenase Isoforms

Dihydroquinoline derivatives have emerged as selective inhibitors of aldehyde dehydrogenase isoforms, particularly ALDH1A1, ALDH1A3, and ALDH1B1, offering therapeutic opportunities in cancer stem cell targeting and metabolic modulation [22] [23] [24].

ALDH1A1 Selective Inhibition

Quinoline-based ALDH1A1 inhibitors have been developed through systematic medicinal chemistry optimization. These compounds achieve enzymatic IC50 values ranging from 0.019 to 0.12 μM with high selectivity over other aldehyde dehydrogenase isoforms [22] [23]. The structural optimization focused on quinoline core modifications with piperidine or phenyl substitutions at the 4-position, resulting in compounds with cellular activities below 100 nM in multiple cancer cell lines [22] [23].

ALDH1A3 Selective Targeting

ABD0171 represents a breakthrough in ALDH1A3-selective inhibition, demonstrating nanomolar potency with high selectivity for ALDH1A3 over ALDH1A1 and ALDH1A2 [24]. This compound features arylmethoxy ethylamino substitution patterns that confer isoform specificity through irreversible inhibition mechanisms [24]. The selectivity profile is crucial for avoiding toxicity associated with broader aldehyde dehydrogenase inhibition [24].

ALDH1B1 Isoform Specificity

First-in-class ALDH1B1 inhibitors have been developed using imidazolium and guanidine-based structures. These compounds achieve nanomolar potency with almost 100-fold selectivity over other aldehyde dehydrogenase isoforms [25]. The high selectivity is particularly important for colorectal and pancreatic cancer applications where ALDH1B1 plays a critical role in cancer stem cell maintenance [25].

Structure-Activity Relationships for Selectivity

The development of isoform-selective aldehyde dehydrogenase inhibitors relies on exploiting structural differences between enzyme active sites. ALDH2 has a smaller substrate tunnel compared to ALDH1A1, allowing bulkier disulfiram derivatives to selectively inhibit ALDH1A1 [26]. Similarly, the incorporation of fluorobenzyl groups in place of ethyl substituents enhances ALDH1A1 selectivity while eliminating ALDH2 inhibition [26].

Therapeutic Applications in Cancer

The selective targeting of aldehyde dehydrogenase isoforms has significant therapeutic implications in cancer treatment. ALDH1A1 inhibitors have shown efficacy in pancreatic, ovarian, and cancer stem cell models [22] [23]. ALDH1A3 inhibitors demonstrate particular promise in triple-negative breast cancer, where ALDH1A3 expression correlates with aggressive tumor behavior [24]. ALDH1B1 inhibitors offer potential for colorectal and pancreatic cancer treatment where this isoform is essential for cancer stem cell survival [25].

Mechanism-Based Selectivity

The selectivity of dihydroquinoline derivatives for specific aldehyde dehydrogenase isoforms is achieved through different inhibition mechanisms. While some compounds act as competitive inhibitors, others function as irreversible inhibitors through covalent modification of specific cysteine residues [24] [26]. The irreversible inhibition mechanism provides sustained target engagement and enhanced therapeutic efficacy [24].

| Compound Series | Primary Target | IC50 Values | Selectivity Profile | Mechanism | Reference |

|---|---|---|---|---|---|

| Quinoline-based inhibitors | ALDH1A1 | 0.019-0.12 μM | ALDH1A1 > ALDH1A2, ALDH1A3, ALDH2 | Competitive inhibition | [22] [23] |

| ABD0171 | ALDH1A3 | Nanomolar | ALDH1A3 > ALDH1A1, ALDH1A2 | Irreversible inhibition | [24] |

| Imidazolium-based inhibitors | ALDH1B1 | Nanomolar | ALDH1B1 > other isoforms | Selective enzyme inhibition | [25] |

| Disulfiram derivatives | ALDH1A1 | 0.17-0.58 μM | ALDH1A1 selective vs ALDH2 | Carbamylation | [26] |